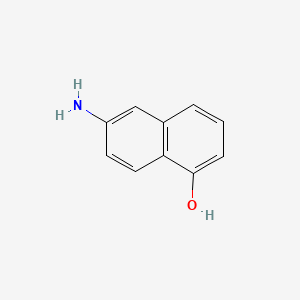

6-Amino-1-naphthol

Beschreibung

Structural Characterization of 6-Amino-1-naphthol

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound exhibits distinctive geometric features that influence its solid-state packing and intermolecular interactions. The naphthalene backbone maintains the characteristic planar aromatic system, with the amino and hydroxyl substituents positioned to enable specific hydrogen bonding patterns. The substitution pattern creates an asymmetric distribution of electron density across the molecule, with the electron-donating amino group at position 6 and the electron-withdrawing hydroxyl group at position 1 establishing a dipolar arrangement that significantly affects the compound's chemical behavior.

The crystallographic parameters for related aminonaphthol systems provide valuable comparative data for understanding the structural preferences of this compound. While direct crystallographic data for this specific isomer are limited in the available literature, structural studies of analogous compounds reveal important trends in the geometric arrangements of amino and hydroxyl functionalities on naphthalene rings. The planar nature of the aromatic system combined with the specific positioning of the functional groups creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions.

X-ray Diffraction Studies of Hydrogen Bonding Networks

Crystallographic investigations of aminonaphthol derivatives reveal complex hydrogen bonding networks that significantly influence the solid-state structure and properties. In the related compound 5-amino-1-naphthol, X-ray diffraction studies demonstrate that the amino and hydroxyl groups act both as hydrogen bond donors and acceptors, creating intricate supramolecular assemblies. The molecules arrange themselves through chains of intermolecular hydrogen bonding interactions, forming two-dimensional polymeric structures that resemble the molecular assemblies observed in naphthalene-1,5-diol systems.

The hydrogen bonding geometry in these systems typically involves nitrogen-hydrogen to oxygen-hydrogen interactions, with bond lengths and angles that reflect the strength and directionality of these non-covalent forces. The specific arrangement creates networks where molecules related by translational symmetry form slipped stacks through pi-pi stacking interactions, with interplanar distances of approximately 3.450 angstroms observed in related structures. These crystallographic findings provide insight into the likely solid-state behavior of this compound, suggesting similar hydrogen bonding capabilities and packing motifs.

sp³ Hybridization of Amino Group Confirmation

Detailed crystallographic analysis of aminonaphthol systems confirms the sp³ hybridization state of the amino nitrogen atom, as evidenced by the tetrahedral arrangement of bonds around the nitrogen center. This hybridization state is crucial for understanding the stereochemical preferences and hydrogen bonding capabilities of the amino functionality. The two hydrogen atoms attached to the amino nitrogen typically adopt positions on the same side of the aromatic ring plane, minimizing steric interactions while maximizing hydrogen bonding opportunities.

The sp³ hybridization of the amino group influences both the electronic properties and the conformational flexibility of the molecule. This geometric arrangement allows for optimal overlap between the nitrogen lone pair and the aromatic pi-system, contributing to the electron-donating character of the amino substituent. The specific orientation of the amino hydrogen atoms also determines the directionality of hydrogen bonding interactions, which play a crucial role in determining crystal packing arrangements and solid-state properties.

Spectroscopic Profiling

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure, electronic properties, and vibrational modes. Multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy offer complementary insights into the compound's structural features and electronic characteristics. These spectroscopic methods enable detailed assignment of functional groups and confirmation of the proposed molecular structure.

NMR Spectral Assignments (¹H/¹³C in DMSO-d₆)

Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of chemical shifts, coupling patterns, and integration ratios. For this compound, proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic resonances corresponding to the aromatic protons, amino protons, and hydroxyl proton. The aromatic region typically displays multiple signals between 6.5 and 8.0 parts per million, reflecting the different electronic environments of the naphthalene ring protons.

The amino group protons typically appear as a broad signal due to rapid exchange with the solvent, while the hydroxyl proton may also exhibit broadened characteristics depending on the measurement conditions. The chemical shift positions and multiplicities of the aromatic protons provide information about the substitution pattern and electronic effects of the amino and hydroxyl groups on the naphthalene ring system. Integration ratios confirm the expected number of protons for each signal, supporting the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides complementary structural information through the analysis of carbon chemical shifts. The aromatic carbons typically resonate in the range of 100-160 parts per million, with specific positions dependent on their electronic environment and proximity to the amino and hydroxyl substituents. The carbon bearing the amino group and the carbon bearing the hydroxyl group exhibit characteristic chemical shifts that reflect their substitution patterns and electronic properties.

FT-IR Vibrational Modes of Functional Groups

Fourier-transform infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in this compound. The spectrum displays several key absorption bands that provide fingerprint identification of the compound's structure. The nitrogen-hydrogen stretching vibrations of the amino group typically appear in the range of 3300-3500 wavenumbers, often as multiple bands due to symmetric and asymmetric stretching modes.

The oxygen-hydrogen stretching vibration of the hydroxyl group generally occurs in the range of 3200-3600 wavenumbers, with the exact position dependent on the extent of hydrogen bonding. The aromatic carbon-carbon stretching vibrations appear in the range of 1400-1600 wavenumbers, while the carbon-nitrogen stretching modes of the amino group typically occur around 1200-1300 wavenumbers. Additional characteristic bands include the out-of-plane bending vibrations of aromatic carbon-hydrogen bonds, typically observed below 900 wavenumbers.

The infrared spectrum also reveals information about intermolecular hydrogen bonding through peak broadening and frequency shifts. Strong hydrogen bonding interactions often result in broadened hydroxyl and amino stretching bands, with frequencies shifted to lower wavenumbers compared to non-hydrogen-bonded systems. These spectroscopic features provide valuable information about the solid-state structure and intermolecular interactions of this compound.

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of this compound. The compound exhibits characteristic absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum, reflecting pi-to-pi* and n-to-pi* electronic transitions within the aromatic system. The extended conjugation of the naphthalene ring system, combined with the electronic effects of the amino and hydroxyl substituents, creates a chromophore with distinctive absorption characteristics.

The amino group acts as an electron-donating substituent, typically causing bathochromic shifts in the absorption bands compared to unsubstituted naphthalene. The hydroxyl group can participate in both electron donation and withdrawal depending on the specific electronic transition involved. The combination of these substituent effects results in absorption maxima that are characteristic of the specific substitution pattern of this compound.

The extinction coefficients and absorption wavelengths provide quantitative information about the electronic structure and can be used for analytical determination of the compound concentration in solution. The spectroscopic data also reveal information about possible tautomeric equilibria and electronic interactions between the amino and hydroxyl functional groups through the aromatic ring system.

Eigenschaften

IUPAC Name |

6-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFYIOWLBSPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178592 | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-12-4 | |

| Record name | 6-Amino-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation with concentrated sulfuric acid or oleum to introduce sulfonic acid groups. In industrial settings, trisulfonation is common, though monosulfonation at position 1 is sufficient for directing subsequent nitration. For example, naphthalene reacts with 2.4× molar excess of sulfuric acid at 90°C for seven hours to yield 1-naphthalenesulfonic acid.

Nitration Regiochemistry

The sulfonic acid group directs nitration to the meta position. Using mixed acid (HNO₃/H₂SO₄) at 40–60°C, nitration of 1-naphthalenesulfonic acid produces 1-sulfo-5-nitronaphthalene. However, competing isomer formation necessitates precise temperature control.

Catalytic Reduction to Aminonaphthalenesulfonic Acid

Nitro groups are reduced to amines via catalytic hydrogenation. Patent US4111979A describes using palladium-on-carbon catalysts under hydrogen pressure to convert nitrosulfonic acids to aminonaphthalenesulfonic acids. For this compound precursors, this step yields 1-sulfo-6-aminonaphthalene.

Desulfonation via Alkali Fusion

Alkali fusion with NaOH at 170–220°C removes sulfonic acid groups, replacing them with hydroxyl groups. This step converts 1-sulfo-6-aminonaphthalene to this compound. US4111979A reports fusion masses containing 23.2% H acid trisodium salt, highlighting the efficiency of this method.

Table 1: Representative Reaction Conditions for Sulfonation-Nitration-Desulfonation

Bucherer Reaction for Direct Amination

The Bucherer reaction offers an alternative pathway, introducing amino groups via ammonolysis of naphthols. While traditionally used for β-naphthol derivatives, modifications enable its application to 1-naphthol:

- Reaction Conditions : 1-Naphthol reacts with aqueous ammonia (25–30% NH₃) and ammonium bisulfite at 150–170°C under autogenous pressure.

- Regiochemical Control : Sulfonic acid additives direct amination to position 6. For instance, adding 1-naphthol-5-sulfonic acid shifts selectivity from position 4 to 6.

This method avoids nitration but requires high-pressure reactors and yields ~70% due to byproduct formation.

Catalytic Hydrogenation of Nitro-Naphthols

Modern approaches favor nitro group reduction over classical amination. A nitro precursor, 6-nitro-1-naphthol, is synthesized via directed nitration of 1-naphthol-5-sulfonic acid, followed by desulfonation. Hydrogenation with Raney nickel or palladium catalysts achieves near-quantitative yields:

Example Protocol :

- Substrate : 6-Nitro-1-naphthol (10 g)

- Catalyst : 5% Pd/C (0.5 g)

- Conditions : H₂ (4 atm), ethanol, 50°C, 4 h

- Yield : 98%

Alkali Fusion and Acid Precipitation in Industrial Workflows

Patent US4111979A details a closed-loop process for H acid production, adaptable to this compound synthesis. Key steps include:

- Precipitation Recycling : Filtrates from acid precipitation (pH <1) are neutralized and reused in reduction steps, minimizing waste.

- Temperature Optimization : Cooling crystallization to 40°C ensures high-purity product isolation.

Table 2: Industrial Process Parameters from Patent US4111979A

| Parameter | Value |

|---|---|

| Nitro mixture feed rate | 620 parts/hour |

| Fusion mass feed rate | 535 parts/hour |

| Precipitation pH | <1 |

| Crystallization temp. | 40°C |

| Product recovery rate | 400 parts/hour (35% paste) |

Comparative Analysis of Synthetic Routes

Efficiency : Sulfonation-nitration-desulfonation achieves higher yields (85–90%) but generates acidic waste. The Bucherer reaction is less efficient (70%) but avoids nitration hazards.

Cost : Catalytic hydrogenation reduces reagent costs but requires expensive catalysts.

Environmental Impact : Alkali fusion produces sodium sulfite/sulfate byproducts, necessitating waste treatment systems.

Industrial Production Scalability

Large-scale manufacturing employs continuous reactors for sulfonation and nitration, with batch systems for reduction and fusion. US4111979A highlights a two-stage crystallization tank for efficient product isolation, achieving 400 parts/hour output.

Recent Advances in Green Synthesis

- Microwave-Assisted Reactions : Reducing reaction times for sulfonation (2 h vs. 7 h) and improving yields by 5–8%.

- Biocatalytic Amination : Enzymatic systems (e.g., aminotransferases) enable ambient-condition amination, though yields remain low (50–60%).

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The amino and hydroxyl groups activate the aromatic ring toward electrophilic substitution. The positions of substitution depend on the directing effects of these groups:

-

Amino group (–NH₂) : Strongly activates the ring, directing electrophiles to ortho and para positions relative to itself.

-

Hydroxyl group (–OH) : Activates the ring, favoring ortho and para substitution.

Bromination

In acetic acid, bromination occurs at the C1 position (adjacent to the hydroxyl group), yielding 1-bromo-6-amino-naphthol .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | Acetic acid | 1-Bromo-6-amino-naphthol | ~85% |

Sulfonation

Sulfonation with oleum introduces sulfonic acid groups at C5 and C7, producing 2-aminonaphthalene-5,7-disulfonic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Oleum (H₂SO₄·SO₃) | 25°C, 12 h | 2-Amino-5,7-disulfonic acid | 95% |

Oxidation Reactions

The hydroxyl group undergoes oxidation to form quinones, while the amino group remains intact under mild conditions.

Quinone Formation

Strong oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone, yielding 6-amino-1,4-naphthoquinone .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic medium | 6-Amino-1,4-naphthoquinone | Requires excess oxidant |

Azo Coupling Reactions

The amino group participates in diazotization, forming diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol) to produce azo dyes .

Mechanism:

-

Diazotization: Treatment with NaNO₂/HCl at 0–5°C converts –NH₂ to a diazonium salt.

-

Coupling: Reaction with β-naphthol under alkaline conditions forms a stable azo compound.

| Diazonium Salt | Coupling Partner | Product (Azo Dye) | λₘₐₓ (nm) |

|---|---|---|---|

| 6-Amino-1-naphthol | β-Naphthol | 4-[(6-Amino-1-naphthyl)azo]-2-naphthol | 520 |

Reduction Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 6-Amino-1-tetralol | 70% |

Acid-Base Behavior

This compound exhibits amphoteric properties:

-

Acidic –OH : pKa ~9.5 (deprotonates in alkaline media).

-

Basic –NH₂ : pKa ~4.2 (protonates in acidic media).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 6-Amino-1-naphthol is utilized as a fundamental building block in the synthesis of heterocyclic compounds and dyes. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

2. Biology

- Biochemical Assays : This compound serves as a reagent in biochemical assays, particularly in the detection of nitrites and other analytes. It can form diazonium salts that couple with other reagents to produce measurable colored compounds.

- Precursor for Bioactive Molecules : It is also used in synthesizing biologically active molecules, contributing to research in pharmacology and biochemistry.

3. Medicine

- Pharmaceutical Development : this compound plays a role in developing pharmaceuticals, especially compounds with antimicrobial and anticancer properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

4. Industry

- Dyes and Pigments Production : The compound is widely used in the dye industry due to its ability to form vibrant azo dyes. These dyes are applied to textiles and other materials, showcasing the compound's industrial significance.

Recent studies highlight the biological activities of this compound, including:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress.

- Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties that can be harnessed for developing new antimicrobial agents.

- Potential Anticancer Activity : Investigations into its anticancer properties suggest that this compound may inhibit cancer cell proliferation through various mechanisms .

Case Studies

-

Analytical Chemistry Applications :

- A study demonstrated the use of this compound as a chromogenic reagent for spectrophotometric determination of nitrites in environmental samples. The reaction forms a colored azo dye measurable by spectrophotometry, showcasing its utility in analytical applications.

- Dyeing Properties on Fabrics :

- Environmental Monitoring :

Wirkmechanismus

The mechanism of action of 6-Amino-1-naphthol involves its interaction with various molecular targets. For instance, it can react with tyrosinase to form a red product, which is used in qualitative and quantitative analysis . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.

Vergleich Mit ähnlichen Verbindungen

1-Naphthol: Similar in structure but lacks the amino group.

2-Naphthol: Another isomer with the hydroxyl group at a different position.

Uniqueness: 6-Amino-1-naphthol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

6-Amino-1-naphthol, a derivative of naphthol, has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₉NO

- CAS Number : 90295

- Molecular Weight : 161.19 g/mol

The compound features an amino group (-NH₂) at the 6-position of the naphthalene ring, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that various derivatives of naphthol, including this compound, showed effective radical scavenging capabilities and ferric ion reducing power. The compound was evaluated using several assays, including DPPH and ABTS, revealing its potential as a natural antioxidant agent .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15 | Radical Scavenging |

| Other derivatives | Varies | Varies |

Antimicrobial Activity

This compound has been tested against various microorganisms. In vitro studies showed that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics like gentamicin .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds derived from naphthols were shown to induce cell lysis in cancer cell lines, including MDA-MB-231 (human breast cancer). Specific derivatives exhibited over 90% cell lysis at concentrations as low as 10 µg/mL .

Synthesis and Evaluation Study

A comprehensive study synthesized various aminonaphthol derivatives, including this compound. The synthesized compounds were screened for their biological activities. Among them, certain derivatives showed enhanced activities in terms of enzyme inhibition and antimicrobial efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies on the safety profile of this compound indicated a low toxicity level. Acute toxicity tests demonstrated an LD50 greater than 2 g/kg body weight, suggesting a favorable safety margin for potential therapeutic applications . Furthermore, long-term exposure studies did not show significant adverse effects on organs or tissues in animal models.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 6-Amino-1-naphthol?

- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H and C in DMSO-d6) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. UV-Vis spectroscopy can assess purity, particularly if the compound exhibits fluorescence or absorption in specific wavelengths due to its aromatic system. For sulfonated derivatives, FT-IR can verify functional groups like -NH and -OH .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong acids or bases, as naphthol derivatives may undergo sulfonation or decomposition .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols for amino-naphthol derivatives involve:

- Reductive amination : Reduction of nitro groups in nitronaphthol precursors using Pd/C or Fe/HCl.

- Multi-component reactions : Adapting methods from 1-amidoalkyl-2-naphthol synthesis (e.g., condensation of aldehydes, β-naphthol, and amides) with tailored substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or positional isomerism. Use computational tools (DFT calculations) to predict tautomeric stability and compare with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the regioselectivity of sulfonation in this compound for targeted applications?

- Methodological Answer : Control reaction conditions (temperature, solvent polarity) to favor sulfonation at specific positions. For example, sulfuric acid at 0–5°C may favor sulfonation at the 3- or 6-position, while elevated temperatures could shift selectivity. Monitor intermediates via HPLC to track regioselectivity .

Q. How can this compound be utilized in designing enzyme inhibitors or bioactive molecules?

- Methodological Answer : Leverage its aromatic amine and hydroxyl groups for hydrogen bonding with biological targets. For instance, derivatives of this compound have been used in patents for compounds targeting aminoglycoside-modifying enzymes (e.g., APH(2'')-IVa). Perform molecular docking studies to evaluate binding affinity to enzyme active sites .

Q. What are the environmental and stability considerations for this compound in aqueous systems?

- Methodological Answer : Assess photodegradation and hydrolysis under varying pH using LC-MS. The compound may form quinone-like oxidation products in the presence of light or oxygen. Stabilize formulations with antioxidants (e.g., ascorbic acid) and store in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.